Retinyl glucoside

Catalog No.
S002701
CAS No.
M.F
C26H40O6
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl glucoside

Product Name

Retinyl glucoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H40O6

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1

InChI Key

CANKXEMSSRKEGQ-GICNYWJSSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C

Description

Retinyl-β-D-glucoside is a naturally occurring and biologically active metabolites of vitamin A, which are found in fish and mammals.IC50 Value:Target:in vitro: Retinyl beta-D-glucoside is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver. However, retinyl beta-D-glucoside is not hydrolysed by placental glucocerebrosidase [1].in vivo: Depending on the mode of administration, retinyl beta-glucose, which is soluble in water, showed 67-100% of the growth-promoting activity of retinyl acetate in vitamin A-deficient rats. In metabolic studies on vitamin A-deficient rats, retinyl beta-glucose was rapidly hydrolyzed to retinol [2].

Metabolism and Bioavailability

  • Vitamin A Precursor: Studies investigate how retinyl glucoside is converted to retinol (active form of vitamin A) in the body. This conversion process by enzymes is crucial for understanding vitamin A metabolism and potential benefits (Source).
  • Nutrient Availability: Research explores how retinyl glucoside from food sources contributes to overall vitamin A bioavailability. This helps assess the dietary importance of retinyl glucoside-containing foods (Source: ).

Biological Effects

  • Cellular Interactions: Scientists are studying how retinyl glucoside interacts with cells. This includes understanding how it might influence gene expression and cellular signaling pathways (Source: ).
  • Skin Health: Some research explores the potential effects of retinyl glucoside on skin health. This includes investigating its impact on collagen production and other skin cell functions (Source).

Retinyl glucoside is a naturally occurring metabolite of vitamin A, specifically a glycoside formed from retinol and glucose. It is characterized by the presence of a glucosyl moiety attached to the retinyl group, which enhances its solubility in water and alters its biological activity compared to other retinoids. This compound is found in various biological systems, including fish and mammals, and plays a role in vitamin A metabolism and transport within the body .

Retinyl glucoside serves as a storage and transport form of vitamin A in the body. After ingestion, it is absorbed in the intestine and transported to the liver, where beta-glucosidases cleave the glycosidic bond, releasing active retinol. Retinol then plays a crucial role in various biological processes, including vision, immune function, cell differentiation, and reproduction [].

That are significant for its biological activity. The primary reaction involves hydrolysis, where retinyl glucoside is converted into retinol and glucose. This reaction is catalyzed by enzymes such as glucosidases, which facilitate the cleavage of the glycosidic bond. The hydrolysis process is crucial as it releases retinol, the active form of vitamin A, which is essential for various physiological functions including vision and cellular growth .

In addition to hydrolysis, retinyl glucoside can participate in oxidation reactions leading to the formation of retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors. This conversion occurs through enzymatic pathways involving retinaldehyde dehydrogenases, which oxidize retinol to retinaldehyde and subsequently to retinoic acid .

Retinyl glucoside exhibits notable biological activities attributed to its role as a precursor to retinol. It has been shown to promote growth in vitamin A-deficient animal models, demonstrating its potential as a source of vitamin A . Furthermore, it possesses antioxidant properties that may protect cells from oxidative stress. Research indicates that retinyl glucoside may influence various physiological processes such as immune function, vision maintenance, and skin health by modulating gene expression related to these functions .

Additionally, studies have suggested that retinyl glucoside may have anti-inflammatory effects and could play a role in regulating metabolic processes linked to adiposity and inflammation .

The synthesis of retinyl glucoside can be achieved through several methods:

  • Chemical Synthesis: One common method involves the reaction of all-trans-retinol with alpha-D-glucopyranosyl bromide in the presence of a catalyst such as silver carbonate. This reaction yields retinyl beta-glucose effectively .
  • Biological Synthesis: In biological systems, retinyl glucoside can be synthesized from dietary sources of vitamin A through enzymatic processes that involve glycosylation reactions facilitated by specific glycosyltransferases.
  • Extraction from Natural Sources: Retinyl glucoside can also be isolated from natural sources such as fish liver oil or other animal tissues where it occurs naturally.

Retinyl glucoside has several applications in various fields:

  • Nutritional Supplements: Due to its role as a source of vitamin A, it is included in dietary supplements aimed at preventing vitamin A deficiency.
  • Cosmetics: In skincare formulations, retinyl glucoside is valued for its potential anti-aging properties and ability to improve skin texture by promoting cell turnover and enhancing hydration.
  • Pharmaceuticals: Research into its therapeutic effects suggests potential applications in treating conditions related to vitamin A deficiency and possibly inflammatory diseases due to its antioxidant properties.

Retinyl glucoside shares structural similarities with other compounds derived from vitamin A. Here are some comparable compounds:

Compound NameStructure/TypeUnique Features
RetinolAlcohol form of vitamin ADirectly involved in vision; less soluble
Retinoic AcidAcid form of vitamin AActive signaling molecule; regulates gene expression
Beta-CaroteneProvitamin APlant-derived; converted into retinol
Retinyl PalmitateEster form of vitamin AUsed in cosmetic formulations for stability

Uniqueness of Retinyl Glucoside

Retinyl glucoside's uniqueness lies primarily in its enhanced solubility due to the glucosyl group, which allows for better absorption and utilization in biological systems compared to other forms like retinol or retinoic acid. Its ability to act as both a source of vitamin A and an active compound with antioxidant properties makes it particularly valuable in nutrition and cosmetic applications.

Chemical Synthesis Routes

Glycosylation Reactions

The chemical synthesis of retinyl glucoside primarily relies on glycosylation reactions that form glycosidic bonds between retinol and glucose derivatives [5]. The most well-documented chemical route involves the reaction of all-trans-retinol with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-beta-D-glucopyran)uronate in the presence of silver carbonate as a promoter [5]. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of retinol attacks the anomeric carbon of the activated glucose derivative [5].

The glycosylation process requires careful control of reaction conditions to ensure stereospecific formation of the beta-glycosidic linkage [26]. The use of silver carbonate serves dual purposes: it acts as a halide scavenger and provides the basic conditions necessary for the nucleophilic attack [5]. The initial product formed is the triacetate methyl ester of retinyl beta-glucuronide, which subsequently undergoes hydrolysis with sodium methylate in methanol to yield the final retinyl beta-D-glucuronide product [5].

Table 1: Chemical Synthesis Routes and Yields for Retinyl Glucoside

Synthesis MethodSubstrateCatalyst/ConditionsYield (%)ProductReference
Chemical GlycosylationRetinol + Methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-β-D-glucopyran)uronateSilver carbonate (Ag2CO3)15Retinyl β-D-glucuronide (after hydrolysis) [5]

The chemical synthesis approach demonstrates moderate efficiency with yields reaching approximately 15% under optimized conditions [5]. The stereochemistry of the product has been confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analysis, establishing the beta-configuration of the glycosidic bond [5]. The water-soluble nature of the resulting retinyl beta-D-glucuronide has been verified through susceptibility to hydrolysis by bacterial beta-glucuronidase [5].

Acylation-Mediated Synthesis

Alternative chemical approaches involve acylation reactions as intermediate steps in the synthesis pathway [2]. The process begins with the acylation of retinol using immobilized lipase from Candida antarctica in organic media [2]. The optimal conditions for this reaction include the use of dry tert-amyl alcohol as solvent, with reaction temperatures maintained at 40°C [2]. The substrate molar ratio and water activity significantly influence the enzymatic efficiency, with the best results obtained using retinyl palmitate and diacid substrates in a 1:5 molar ratio [2].

The acylation process can proceed through multiple mechanisms including reverse hydrolysis, alcoholysis, acidolysis, and inter-esterification [2]. Among these, acidolysis demonstrates superior performance, achieving 82% conversion of retinyl palmitate with 73% yield of the desired retinyl ester product [2]. The reaction reaches thermodynamic equilibrium after 24 hours, with no formation of secondary products when retinyl palmitate serves as the substrate rather than free retinol [2].

Enzymatic Biosynthesis Using β-Glucosidases

Transglucosylation Mechanisms

Enzymatic synthesis of retinyl glucoside relies primarily on the transglucosylation activity of beta-glucosidases, which can transfer glucose moieties from donor substrates to retinol acceptors [4] [15]. Human placental glucocerebrosidase demonstrates remarkable capability in catalyzing the synthesis of retinyl beta-D-glucoside when retinol is present in the reaction medium [4] [15]. The enzyme utilizes either glucocerebroside or para-nitrophenyl beta-D-glucopyranoside as glucose donors in this transglucosylation reaction [4] [15].

The mechanism of beta-glucosidase-catalyzed transglucosylation follows a two-step process involving glycosylation and deglycosylation phases [24] [25]. In the glycosylation step, the catalytic nucleophile attacks the anomeric carbon of the donor substrate, forming a covalent enzyme-glucose intermediate while releasing the aglycone [24] [25]. During the deglycosylation phase, retinol acts as the nucleophile, attacking the glucose-enzyme intermediate to form the retinyl glucoside product [24] [25].

The rate of retinyl beta-glucoside formation exhibits concentration dependence, reaching saturation at approximately 0.3 millimolar retinol concentration [4] [15]. The transglucosylation product accounts for approximately 80% of the total reaction products when n-pentanol is present at 0.18 molar concentration, demonstrating the preference for transglucosylation over hydrolysis under specific conditions [4] [15].

Multi-Sugar Substrate Utilization

Beta-glucosidase from sweet almond exhibits broad substrate specificity in supercritical carbon dioxide media, successfully catalyzing the synthesis of various retinol glycosides [1]. The enzyme demonstrates activity with multiple carbohydrate substrates including D-glucose, D-galactose, D-mannose, D-fructose, and D-sorbitol [1]. Among these substrates, D-fructose provides the highest yield at 34%, while D-glucose yields only 9% under similar reaction conditions [1].

The regioselectivity of the enzymatic reaction varies significantly depending on the carbohydrate substrate employed [1]. Reactions with D-mannose and D-sorbitol demonstrate excellent regioselectivity, producing exclusively C1-beta-mannoside and C1-D-sorbitolide respectively [1]. This selectivity arises from the specific binding interactions between the enzyme active site and the hydroxyl group patterns of different sugar substrates [1].

Table 2: Enzymatic Synthesis Routes and Yields

Synthesis MethodSubstrateCatalyst/ConditionsYield (%)ProductReference
Enzymatic TransglucosylationRetinol + GlucocerebrosideHuman placental glucocerebrosidaseNot specifiedRetinyl β-D-glucoside [4] [15]
Enzymatic TransglucosylationRetinol + p-nitrophenyl β-D-glucopyranosideHuman placental glucocerebrosidaseSaturation at 0.3 mM retinolRetinyl β-D-glucoside [4] [15]
β-Glucosidase CatalysisRetinol + D-glucoseSweet almond β-glucosidase in SCCO29Retinol glycoside [1]
β-Glucosidase CatalysisRetinol + D-fructoseSweet almond β-glucosidase in SCCO234Retinol fructoside [1]

Kinetic Parameters and Optimization

The kinetic analysis of beta-glucosidase-catalyzed transglucosylation reveals distinct parameters for hydrolysis and transglucosylation reactions [28]. For transglycosylation reactions, the catalytic rate constant (kcat) reaches 1.78 × 10³ s⁻¹ with a Michaelis constant (Km) of 3.30 millimolar [28]. In contrast, hydrolysis reactions exhibit a higher kcat of 2.57 × 10³ s⁻¹ but a significantly lower Km of 0.206 millimolar [28].

The catalytic efficiency, expressed as the kcat/Km ratio, demonstrates that hydrolysis reactions proceed more efficiently at low substrate concentrations, while transglycosylation becomes favorable at substrate concentrations exceeding 0.5 millimolar [28]. This concentration dependence explains why high substrate concentrations are crucial for maximizing transglycosylation product formation [17].

Temperature optimization studies indicate that 40°C provides optimal conditions for lipase-catalyzed retinol esterification reactions [2]. The pH optimum for beta-glucosidase activity occurs at 6.0, with phosphate buffer concentrations of 0.12 millimolar providing suitable reaction conditions [10]. Enzyme concentrations of 60% (weight/weight D-glucose) achieve maximum yields of 14% for related vitamin glycoside synthesis [10].

Industrial-Scale Production Challenges and Optimization

Yield Enhancement Strategies

Industrial-scale production of retinyl glucoside faces significant challenges related to conversion efficiency, with current yields ranging from 9% to 34% depending on the synthesis method employed [1] [17]. The implementation of high substrate concentrations represents a critical strategy for improving transglycosylation yields over competing hydrolysis reactions [17]. Pilot-scale demonstrations have achieved production volumes exceeding 1 kilogram of highly pure crystalline glycoside products using optimized biphasic systems [17].

The development of biphasic reaction systems addresses the solubility limitations inherent in retinol-based synthesis [17]. These systems utilize ethyl acetate as an organic phase, enabling convenient product isolation through simple extraction while maintaining high substrate concentrations [17]. Process yields exceeding 85% have been achieved for related glycoside syntheses using this biphasic approach [17].

Table 3: Optimization Parameters for Industrial Production

ParameterOptimal RangeEffectReference
Substrate Concentration>0.5 mM for transglycosylationHigher concentrations favor transglycosylation over hydrolysis [28]
Temperature40°COptimal for lipase-catalyzed reactions [2]
Solvent SystemDry tert-amyl alcoholBest results for acylation reactions [2]
pH6.0Optimal for β-glucosidase activity [10]
Enzyme Concentration60% (w/w D-glucose)Maximum yield of 14% for cholecalciferol glycosides [10]
Incubation Time30 hoursMaximum yield achievement [10]
Buffer Concentration0.12 mM phosphate bufferOptimal for glycosylation reactions [10]

Process Engineering and Scale-Up

The transition from laboratory-scale to industrial production requires intensive process engineering to address multiple technical challenges [17]. Enzyme stability under operational conditions presents a significant hurdle, with beta-glucosidase susceptibility to deactivation requiring optimization through immobilization techniques and protein engineering approaches [24]. The half-life of related enzymes has been successfully doubled through semi-rational mutagenesis, introducing six strategic mutations designed to enhance operational stability [17].

Substrate solubility limitations necessitate the incorporation of organic co-solvents or the development of alternative solvent systems [17]. Ionic liquids have emerged as environmentally friendly co-solvents for monophasic systems, while biphasic systems utilizing ethyl acetate facilitate easier product purification [17]. The environmental impact assessment of enzymatic glycosylation processes reveals a 9-fold reduction in environmental impact compared to corresponding chemical synthesis routes [17].

Product Stability and Purification

The light-sensitive nature of retinyl compounds introduces additional complexity to industrial production processes [21]. Successful large-scale production requires implementation of controlled atmosphere conditions and antioxidant addition to prevent photodegradation [21]. Butylated hydroxytoluene addition has proven effective in stabilizing retinol during biphasic fermentation processes [21].

Purification strategies must address the separation of retinyl glucoside from complex reaction mixtures containing unreacted substrates, enzymes, and byproducts [17]. Advanced separation techniques including high-performance liquid chromatography and extraction methods have been developed to achieve the high purity levels required for commercial applications [17]. The development of continuous flow processing represents a promising approach for optimizing glycosylation reactions based on intermediate stability rather than initial activation conditions [26].

Table 4: Industrial-Scale Production Challenges

Challenge CategorySpecific ChallengeCurrent StatusPotential SolutionsReference
Yield OptimizationLow conversion rates (9-34% range)Moderate yields achievedHigh substrate concentrations, biphasic systems [1] [17]
Substrate SolubilityPoor water solubility of retinolRequires organic co-solventsBiphasic extraction systems, ionic liquids [17]
Product StabilityRetinyl compounds are light-sensitiveRequires protection from lightAntioxidant addition, controlled atmosphere [21]
Scale-upPilot plant production >1 kg achievedDemonstration scale successfulProcess intensification, continuous flow [17]
Enzyme Stabilityβ-glucosidase deactivationRequires optimizationImmobilization, protein engineering [24]
PurificationProduct isolation from reaction mixtureExtraction methods developedImproved separation techniques [17]

Role as a Vitamin A Metabolite in Mammalian Systems

Retinyl glucoside serves as a significant naturally occurring metabolite of vitamin A within mammalian biological systems [2]. This glycosylated derivative represents a unique form of vitamin A storage and transport that differs fundamentally from the conventional retinyl ester storage forms typically found in hepatic stellate cells [3] [4]. The compound is characterized by the presence of a glucosyl moiety attached to the retinyl group via a β-glycosidic linkage, which substantially enhances its water solubility compared to other retinoid forms [5].

The formation of retinyl glucoside in mammalian systems occurs through enzymatic glycosylation processes, where retinol undergoes glucosylation to form the water-soluble conjugate [6] [7]. This glycosylation mechanism represents an alternative pathway for vitamin A metabolism that complements the traditional lecithin:retinol acyltransferase pathway responsible for retinyl ester formation [8] [9]. Unlike retinyl esters, which are predominantly stored in lipid droplets within hepatic stellate cells, retinyl glucoside demonstrates enhanced mobility within aqueous biological compartments [10] [11].

Research findings demonstrate that retinyl glucoside exhibits substantial biological activity as a vitamin A metabolite. In vitamin A-deficient animal models, retinyl glucoside demonstrated 67-100% of the growth-promoting activity of retinyl acetate, depending on the mode of administration [2] [12] [13]. This high level of biological efficacy indicates that retinyl glucoside functions as an effective precursor to active vitamin A metabolites, particularly after hydrolysis to release free retinol [2] [12].

The metabolic significance of retinyl glucoside extends beyond simple storage and transport functions. The compound can participate in oxidation reactions leading to the formation of retinoic acid, a potent signaling molecule that regulates gene expression through nuclear retinoid receptors [14]. This conversion occurs through enzymatic pathways involving retinaldehyde dehydrogenases, which oxidize the released retinol to retinaldehyde and subsequently to retinoic acid [15] [14].

Hydrolysis Mechanisms by Cytosolic and Membrane-Associated β-Glucosidases

The hydrolysis of retinyl glucoside in mammalian systems is mediated by two distinct classes of broad-specificity β-glucosidases: cytosolic and membrane-associated enzymes [7] [16]. These enzymes demonstrate different subcellular localizations and regulatory mechanisms while sharing the common capability to cleave the β-glycosidic bond in retinyl glucoside.

Cytosolic β-Glucosidase Characteristics

The cytosolic β-glucosidase represents a predominantly hepatic enzyme that efficiently hydrolyzes β-D-glucoside and β-D-galactoside substrates, including retinyl glucoside [17] [18] [19]. This enzyme, encoded by the GBA3 gene in humans, exhibits a molecular weight of approximately 53-55 kDa and demonstrates optimal activity within a pH range of 5-7 [18] [19]. The enzyme belongs to the glycoside hydrolase family 1 and shows structural similarity to lactase-phlorizin hydrolase, suggesting evolutionary divergence from a common precursor [17] [18].

The cytosolic β-glucosidase demonstrates broad substrate specificity, efficiently hydrolyzing various flavonoid glycosides, plant glycosides, and retinoid conjugates [20] [21] [19]. Kinetic analyses reveal that this enzyme preferentially acts on substrates with hydrophobic aglycones, making retinyl glucoside an ideal substrate due to the lipophilic nature of the retinyl moiety [17] [18]. The enzyme exhibits hepatocyte-specific expression patterns, with no significant activity detected in Kupffer cells or endothelial cells within liver tissue [20].

Membrane-Associated β-Glucosidase Properties

The membrane-associated β-glucosidase represents a peripheral membrane enzyme that associates with acidic lipids in biological membranes, particularly within lysosomal membrane fractions [22] [23] [24]. This enzyme can be solubilized through alkaline pH treatment or detergent extraction, indicating its peripheral rather than integral membrane association [22] [24]. The membrane-associated enzyme requires phospholipid cofactors, particularly phosphatidylserine and phosphatidylglycerol, for optimal catalytic activity [23] [24].

Research demonstrates that the membrane-associated β-glucosidase activity is maximally stimulated by phosphatidylserine and heat-stable protein factors in the presence of low concentrations of Triton X-100 [23] [24]. The stimulation primarily results from increased maximum velocity (Vmax) rather than changes in substrate affinity [23]. This lipid dependence suggests that the enzyme functions within specific membrane microenvironments where retinyl glucoside substrates may accumulate.

Enzymatic Specificity and Kinetic Parameters

Both cytosolic and membrane-associated β-glucosidases demonstrate the ability to hydrolyze retinyl glucoside effectively, releasing equimolar amounts of retinol and glucose [7] [16]. However, these enzymes show differential sensitivity to various inhibitors and activators. Notably, both enzyme types are insensitive to bis-p-nitrophenyl phosphate, distinguishing them from other carboxylesterases involved in retinoid metabolism [7] [16].

The hydrolysis kinetics for retinyl glucoside by these enzymes follow Michaelis-Menten kinetics, with estimated Km values ranging from 25 to 90 μM for various glucoside substrates [21]. The Vmax values for retinyl glucoside hydrolysis represent approximately 10% of those observed with standard artificial substrates such as p-nitrophenyl glucoside [21]. This differential activity suggests that retinyl glucoside represents a physiologically relevant but specialized substrate for these enzymes.

Subcellular Distribution and Regulation

The subcellular distribution of β-glucosidase activities varies significantly between the cytosolic and membrane-associated forms. Differential centrifugation studies reveal that retinyl glucoside hydrolase activity is highly enriched in plasma membrane fractions, with moderate enrichment in endoplasmic reticulum fractions where the characterized esterases are located [22] [25]. The cytosolic enzyme distributes throughout the hepatocyte cytoplasm, while the membrane-associated enzyme localizes primarily to lysosomal and endoplasmic reticulum membranes [22] [23].

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

448.28248899 g/mol

Monoisotopic Mass

448.28248899 g/mol

Heavy Atom Count

32

Dates

Last modified: 04-14-2024
[1]. Vanderjagt DJ, et al. Human glucocerebrosidase catalyses transglucosylation between glucocerebroside and retinol. Biochem J. 1994 Jun 1;300 ( Pt 2):309-15. http://www.ncbi.nlm.nih.gov/pubmed/8002933

[2]. Barua AB, et al. Chemical synthesis, growth-promoting activity, and metabolism of all-trans retinyl beta-glucose in the rat. Int J Vitam Nutr Res. 1992;62(4):298-302.

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